Clopidogrel Intermediate

Beschreibung

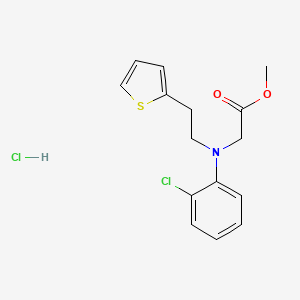

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

methyl 2-[2-chloro-N-(2-thiophen-2-ylethyl)anilino]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)11-17(9-8-12-5-4-10-20-12)14-7-3-2-6-13(14)16;/h2-7,10H,8-9,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHGKVMHRNWRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(CCC1=CC=CS1)C2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Clopidogrel Intermediates

Classical Synthetic Routes to Clopidogrel (B1663587) Key Intermediates

Traditional methods for synthesizing clopidogrel intermediates have laid the foundation for many of the manufacturing processes used today. These routes often involve well-established chemical transformations that have been optimized over time for reliability and scalability.

Strecker Synthesis Applications in Clopidogrel Intermediate Formation

The Strecker synthesis, a well-known method for producing α-amino acids, has been effectively adapted for the synthesis of a key intermediate of clopidogrel. wikipedia.org This multicomponent reaction typically involves the reaction of an aldehyde, an amine, and a cyanide source. wikipedia.orgresearchgate.net In the context of clopidogrel, this involves the condensation of o-chlorobenzaldehyde with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387), followed by the addition of a cyanide, such as sodium cyanide.

This reaction sequence leads to the formation of the α-aminonitrile intermediate, 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile. researchgate.net Subsequent hydrolysis of this nitrile furnishes the corresponding carboxylic acid, which can then be esterified to yield racemic clopidogrel. One of the initial synthetic routes for (S)-(+)-Clopidogrel bisulfate began with the condensation of o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine through a Strecker synthesis to produce a cyano intermediate. This intermediate was then converted to an amide, which upon reaction with methanol (B129727) and an acidic reagent, yielded racemic clopidogrel. The desired (S)-enantiomer was then obtained through resolution using L-camphorsulfonic acid.

Recent modifications to the classical Strecker reaction have focused on developing asymmetric variations to directly obtain chiral α-aminonitriles, thereby streamlining the synthesis of the desired S-enantiomer of clopidogrel. nih.gov

Intermediates Derived from Thiophene (B33073) and Chlorophenyl Precursors

Another established route to clopidogrel intermediates commences with precursors from the thiophene and chlorophenyl families. A common starting material is thiophene-2-ethanol, which undergoes tosylation with p-toluenesulfonyl chloride to form 2-(2-thienyl)ethyl tosylate.

This tosylated intermediate is then reacted with the (S)-(+)-isomer of methyl amino-(2-chlorophenyl)-acetate. This coupling reaction yields a key substituted intermediate, which can then undergo cyclization with formaldehyde (B43269) to form the thienopyridine ring system characteristic of clopidogrel. quickcompany.in The final steps typically involve salt formation to obtain the desired clopidogrel salt.

This synthetic strategy offers an alternative to the Strecker synthesis and allows for the introduction of the chiral center at an earlier stage through the use of an enantiomerically pure amino ester.

Modern and Sustainable Synthetic Approaches for Clopidogrel Intermediates

Multicomponent Reaction (MCR) Strategies for Clopidogrel Intermediate Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to form complex molecules in a single step from three or more starting materials. researchgate.net The Strecker synthesis itself is a classic example of an MCR. researchgate.net

Modern MCR strategies for clopidogrel intermediates often focus on variations of the Mannich and Ugi reactions. For instance, a Mannich-like three-component reaction involving an organozinc reagent, an amine, and a carbonyl compound has been successfully employed. mdpi.com Specifically, 2-chlorophenyl zinc bromide can react with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and an alkyl glyoxylate (B1226380) to produce clopidogrel analogues. mdpi.comresearchgate.net

The Ugi three-component reaction (Ugi-3CR) has also been explored as a simpler method for synthesizing clopidogrel intermediates, with the goal of reducing costs for large-scale production. i3l.ac.id Research has shown that a clopidogrel intermediate can be obtained in high yield through an Ugi-3CR at 60°C for 16 hours, using methanol as the solvent. i3l.ac.id

Green Chemistry Principles in Intermediate Preparation

The principles of green chemistry are increasingly being applied to the synthesis of clopidogrel intermediates to minimize environmental impact. researchgate.net This includes the use of greener solvents, catalysts, and reaction conditions.

One notable green approach involves a four-step, one-pot synthesis of clopidogrel. researchgate.net This method starts with 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridine-5(4H)yl)acetonitrile, which is reacted with L-camphor sulfonic acid in toluene. researchgate.net The use of water as a solvent is also being investigated as a green alternative in MCRs for clopidogrel intermediate synthesis. i3l.ac.id

Furthermore, efforts are being made to develop catalytic and more atom-economical processes. The goal is to reduce the generation of chemical waste and avoid the use of hazardous substances, aligning with the broader objectives of sustainable chemistry in the pharmaceutical industry. unibo.it

Stereoselective Synthesis of Chiral Clopidogrel Intermediates

Since the therapeutic activity of clopidogrel resides in its S-enantiomer, the stereoselective synthesis of chiral intermediates is of paramount importance. nih.gov This avoids the need for costly and inefficient resolution of racemic mixtures in the final stages of the synthesis.

Several strategies have been developed to achieve high levels of enantioselectivity. One approach involves the use of chiral auxiliaries or catalysts in the Strecker reaction to directly produce the desired enantiomer of the α-aminonitrile intermediate. nih.gov

Another common method is the resolution of a racemic intermediate, such as racemic clopidogrel or a precursor, using a chiral resolving agent like L-camphorsulfonic acid. researchgate.net While effective, this method inherently results in a 50% loss of the undesired R-enantiomer, unless a racemization process for the unwanted isomer is implemented. google.com

The synthesis of chiral intermediates can also be achieved by starting with an enantiomerically pure building block. For example, using the S-(+)-isomer of methyl amino-(2-chlorophenyl)-acetate ensures the correct stereochemistry at the chiral center from an early stage of the synthesis. quickcompany.inpatsnap.com

More advanced catalytic methods, including organocatalysis, are also being explored to achieve highly enantioselective syntheses of clopidogrel intermediates. researchgate.net A one-pot catalytic approach has been developed that utilizes a quinidine-derived organocatalyst in a Knoevenagel/asymmetric epoxidation/domino ring-opening esterification sequence to produce (S)-clopidogrel. researchgate.net

Enantioselective Methodologies for Precursor Resolution

The production of the therapeutically active (S)-enantiomer of clopidogrel necessitates a critical step of resolving the racemic mixture of its precursors. Various enantioselective methodologies are employed to achieve high optical purity.

More recent approaches have explored enzymatic kinetic resolution. For instance, the lipase (B570770) from Candida rugosa has been effectively used for the kinetic resolution of racemic clopidogrel carboxylic acid. nih.gov This biocatalytic method, when performed in a two-phase reaction medium containing an ionic liquid and cyclohexane, has demonstrated high efficiency. nih.gov Research findings indicate an enantiomeric excess of the product (eeₚ) reaching 94.21% with a conversion rate of 49.60% and an enantioselectivity (E) of 113.40. nih.gov

Crystallization-based methods also provide an effective means of resolution. Techniques such as direct crystallization and preferential crystallization have been successfully applied to resolve racemic precursors like (±)-2-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2,c]pyridine-5-yl-acetamide), which has been identified as a conglomerate. wisdomlib.orgglobalresearchonline.netresearchgate.net These methods offer a scalable and environmentally friendly approach to obtaining the desired enantiomer with excellent optical purity. globalresearchonline.netresearchgate.net

| Methodology | Precursor/Intermediate | Resolving Agent/Enzyme | Key Findings |

| Classical Resolution | Racemic Clopidogrel | L-camphorsulfonic acid | Widely used industrial method. acs.org |

| Classical Resolution | 2-chlorophenylglycine ester | Tartaric acid | Allows for recycling of the unwanted enantiomer. scispace.com |

| Enzymatic Kinetic Resolution | Racemic clopidogrel carboxylic acid | Lipase from Candida rugosa | eeₚ = 94.21%, Conversion = 49.60%, E = 113.40. nih.gov |

| Preferential Crystallization | (±)-2-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2,c]pyridine-5-yl-acetamide) | Seeding with pure enantiomer | Scalable method yielding compounds with excellent optical purity. wisdomlib.org |

Attrition-Enhanced Deracemization Techniques for Intermediate Enrichment

Attrition-enhanced deracemization, also known as Viedma ripening, represents a powerful technique for obtaining a single enantiomer from a racemic mixture. This methodology has been successfully applied to a derivative of 2-chlorophenyl glycine (B1666218), a key chiral intermediate in the synthesis of clopidogrel. bohrium.comrug.nlresearchgate.net

The process involves the simultaneous grinding of a crystalline suspension of a racemic conglomerate while allowing for racemization in the solution phase. scispace.combohrium.com The attrition, induced by grinding, generates small crystal fragments, leading to a dynamic process of dissolution and recrystallization. This ultimately drives the system towards a single solid chiral phase, resulting in a product with essentially absolute enantiomeric excess. bohrium.comrug.nl An enantiomeric excess (ee) of over 99.5% has been achieved using this method. rug.nl

A critical prerequisite for this technique is that the racemate must crystallize as a conglomerate, a crystalline form containing separate crystals of each enantiomer, which applies to only about 5-10% of organic compounds. scispace.com The imine derived from 2-chlorophenyl glycine amide was identified as a suitable conglomerate for this process. scispace.com

For preparative synthesis, the deracemization has been demonstrated on a 35-gram scale. By seeding the process with a small number of crystals of the desired (S)-enantiomer, the system reproducibly yields the (S)-form. rug.nl This seeded process achieved an 80% yield with an enantiomeric excess greater than 99.5% overnight. rug.nl The resulting enantiomerically pure intermediate can subsequently be converted into clopidogrel in high yield, reported at 88%. scispace.combohrium.comrug.nl

| Parameter | Description | Result |

| Technique | Attrition-Enhanced Deracemization (Viedma Ripening) | Deracemization of a racemic conglomerate to a single enantiomer. rug.nl |

| Key Intermediate | Derivative of 2-chlorophenyl glycine (as an imine) | Must form a conglomerate. scispace.com |

| Achieved Enantiomeric Excess | >99.5% | Essentially absolute enantiomeric excess. bohrium.comrug.nl |

| Preparative Scale Yield | 80% (on a 35g scale) | High yield of the desired (S)-enantiomer. rug.nl |

| Subsequent Conversion Yield | 88% | Efficient conversion to Clopidogrel. bohrium.com |

Process Intensification and Scale-Up Considerations for Clopidogrel Intermediates

Large-Scale Synthesis of Clopidogrel Intermediates

The industrial production of clopidogrel intermediates involves robust and high-yielding synthetic routes amenable to large-scale operations. A common starting point is the Strecker synthesis, which involves the condensation of o-chloro benzaldehyde (B42025) with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to yield a key cyano intermediate, which is subsequently converted to an amide.

Process intensification is being explored through the implementation of continuous-flow synthesis. The use of microreactors for clopidogrel production has been investigated as a modern alternative to traditional batch processing. sharif.edu In a continuous-flow homogeneous catalytic system, a production yield of 58.2% was achieved in just 40 minutes at 50°C, highlighting the potential for significantly reduced reaction times and increased efficiency compared to batch systems. sharif.edu

| Scale | Key Intermediate(s) | Methodology | Yield/Throughput |

| Large Scale | Amide intermediate from Strecker synthesis | Batch synthesis and resolution | 25 kg of intermediate used; 350 kg of racemate resolved. |

| Pilot Scale | 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile | PTC-catalyzed hydrolysis, one-pot synthesis | >70% overall yield in a 50-kg test. acs.orgresearchgate.net |

| Microreactor | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and a bromo compound | Continuous-flow homogeneous catalysis | 58.2% yield in 40 minutes. sharif.edu |

Challenges and Methodologies in Industrial Scale Production

Scaling up the synthesis of clopidogrel intermediates from the laboratory to industrial production presents several challenges that require specific methodologies to overcome.

A primary challenge is the efficient and cost-effective resolution of the racemic mixture. researchgate.net Classical resolution methods necessitate stoichiometric quantities of expensive resolving agents and require an effective process for racemizing and recycling the undesired enantiomer to be economically viable. epo.orgresearchgate.net

The control of impurities is paramount to ensure the quality and safety of the final active pharmaceutical ingredient. Studies have identified several potential process-related impurities that can form at various stages of the synthesis, necessitating the development of robust control strategies. researchgate.net

The transition to modern manufacturing technologies like continuous-flow synthesis offers solutions to many batch processing limitations, such as improved heat transfer and reproducibility. sharif.edu However, it introduces new challenges, including reactor design for specific reactions and ensuring long-term catalyst stability. sharif.edu Furthermore, the scale-up of the final formulation steps, such as granulation, requires careful management of parameters like temperature and time to ensure consistent product quality attributes between laboratory and pilot-scale batches. nih.gov

Stereochemical Characterization and Control of Clopidogrel Intermediates

Enantiomeric Purity Assessment of Chiral Clopidogrel (B1663587) Intermediates

The determination of the enantiomeric purity of chiral clopidogrel intermediates is a critical quality control step in the manufacturing process. Various analytical techniques have been developed to accurately quantify the desired (S)-enantiomer and its inactive (R)-enantiomer.

High-performance liquid chromatography (HPLC) is the most extensively used technique for this purpose. Chiral stationary phases (CSPs) are central to the enantioselective separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated excellent resolving power. For instance, a method utilizing a cellulose-based Chiralcel OJ-RH column with a mobile phase of methanol (B129727)/water has been successfully employed for the chiral separation of (S)-clopidogrel from its (R)-impurity researchgate.netresearchgate.netthieme-connect.com. Similarly, an amylose-based ChiralPAK AD-H column with a mobile phase of hexane (B92381)/isopropanol (B130326)/diethylamine (B46881) has been validated for determining the enantiomeric purity of a clopidogrel intermediate, achieving a resolution factor greater than 4.5 between the enantiomers researchgate.net. Protein-based chiral stationary phases, such as those containing ovomucoid, have also been utilized for the HPLC-UV enantioseparation of clopidogrel clinpgx.org.

Capillary electrophoresis (CE) offers an alternative approach for the enantiomeric separation of clopidogrel and its impurities. Capillary zone electrophoresis (CZE) using chiral selectors in the background electrolyte has proven effective. Sulfated β-cyclodextrin has been used as a chiral selector to separate clopidogrel from its chiral impurities, with optimization of buffer concentration, pH, chiral selector concentration, and applied voltage being crucial for achieving baseline separation nih.govnih.gov.

Supercritical fluid chromatography (SFC) presents another viable technique for the separation of clopidogrel enantiomers. A packed column SFC method using a Chiralcel OD-H column with carbon dioxide and a modifier as the mobile phase has been developed, demonstrating good separation of the enantiomers scirp.orgscirp.org.

The table below summarizes key parameters from a validated HPLC method for the determination of the enantiomeric purity of a clopidogrel intermediate.

| Parameter | Value |

| Chiral Stationary Phase | ChiralPAK AD-H (amylose-based) |

| Mobile Phase | hexane/isopropanol/diethylamine (90/10/0.1, v/v/v) |

| Resolution (Rs) between enantiomers | > 4.5 |

| Linearity Range | 0.4 - 300 µg/mL |

| Limit of Detection (LOD) | 0.13 µg/mL |

| Limit of Quantitation (LOQ) | 0.4 µg/mL |

Diastereomeric Analysis of Clopidogrel Metabolic Intermediates

The in vivo metabolism of clopidogrel is a complex process that generates stereoisomeric metabolic intermediates. The key intermediate, 2-oxo-clopidogrel, is further metabolized to the active thiol metabolite, which exists as four diastereoisomers: H1, H2, H3, and H4 clinpgx.org. Of these, the H4 isomer is recognized as the sole active circulating isomer responsible for the antiplatelet effect clinpgx.orgnih.gov. The metabolism of 2-oxo-clopidogrel results in the formation of both cis- and trans-thiol diastereomers clinpgx.org.

The analysis of these diastereomers is challenging due to their chemical instability, particularly the reactive thiol group of the active metabolite. To overcome this, a common strategy is the derivatization of the thiol moiety to form a stable conjugate. One widely used derivatizing agent is 2-bromo-3'-methoxyacetophenone (MPB), which alkylates the thiol group, enabling reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netnih.gov.

LC-MS/MS has emerged as the definitive analytical tool for the simultaneous determination of clopidogrel and its various metabolites, including the diastereomeric thiol isomers. Chromatographic separation is typically achieved on reversed-phase columns, such as C8 or C18, followed by detection using multiple reaction monitoring (MRM) in the mass spectrometer to ensure high selectivity and sensitivity jbr-pub.org.cnnih.govnjmu.edu.cn. Research has shown that while both H2 and H4 diastereoisomers exhibit antiplatelet activity in vitro, clinical samples predominantly contain the cis-isomers (H3 and H4), suggesting stereoselectivity in the metabolic enzymes researchgate.net.

The following table outlines the identified diastereomers of the clopidogrel active thiol metabolite.

| Diastereomer | Configuration | Pharmacological Activity |

| H1 | trans (E) isomer | Inactive |

| H2 | trans (E) isomer | Active in vitro |

| H3 | cis (Z) isomer | Present in clinical samples |

| H4 | cis (Z) isomer | The only active circulating isomer |

Methodologies for Stereoisomer Separation and Isolation

The separation and isolation of clopidogrel stereoisomers, both enantiomers and diastereomers, are crucial for detailed pharmacological studies and for obtaining pure standards for analytical method development.

For the separation of enantiomers, preparative chiral HPLC is a widely used technique. The versatility of cellulose-based chiral stationary phases, such as Chiralcel OJ-RH, allows for the separation of enantiomers under both normal and reversed-phase conditions, facilitating the conversion of a racemic mixture into the desired (S)-enantiomer on a semi-preparative scale researchgate.net. Crystallization is another method employed for enantiomeric resolution. The (S)-enantiomer of clopidogrel can be selectively crystallized as a camphor sulfonate salt from a solvent mixture, leaving the (R)-enantiomer in the mother liquor google.com.

The separation of the diastereomeric metabolic intermediates primarily relies on advanced chromatographic techniques. Chiral supercritical fluid chromatography (SFC) has been successfully applied to resolve the stereoisomers of the active metabolite thieme-connect.comnih.govsemanticscholar.org. This technique offers advantages in terms of speed and reduced solvent consumption compared to traditional HPLC.

Furthermore, detailed studies on the metabolism of 2-oxo-clopidogrel have utilized HPLC-MS to achieve complete separation of the thiol metabolite isomers, both in their native form and after derivatization acs.org. This allows for the investigation of the different metabolic pathways leading to the formation of these diastereomers. The isolation of these metabolites, often in small quantities from in vitro incubation mixtures with human liver microsomes, is essential for their structural elucidation by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy thieme-connect.comnih.govsemanticscholar.org.

The table below summarizes various methodologies used for the separation of clopidogrel stereoisomers.

| Stereoisomer Type | Separation/Isolation Method | Key Features |

| Enantiomers | Preparative Chiral HPLC | Use of chiral stationary phases (e.g., cellulose-based) for large-scale separation. |

| Enantiomers | Diastereomeric Salt Crystallization | Selective crystallization of one enantiomer using a chiral resolving agent (e.g., camphor sulfonic acid). |

| Diastereomers | Chiral Supercritical Fluid Chromatography (SFC) | Effective resolution of the active metabolite's stereoisomers. |

| Diastereomers | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation and identification of thiol metabolite isomers, often after derivatization. |

Analytical Techniques for Clopidogrel Intermediate Characterization and Quantification

Chromatographic Methods for Purity and Identity

Chromatographic techniques are indispensable tools for the separation and analysis of clopidogrel (B1663587) and its intermediates. These methods offer high resolution and sensitivity, enabling the precise determination of purity and the identification of various related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis and is extensively used for assessing the purity and identity of clopidogrel intermediates. tandfonline.comresearchgate.netnih.gov A multitude of HPLC methods have been developed and validated according to the International Conference on Harmonization (ICH) guidelines to ensure their accuracy, precision, and reliability. nih.govresearchgate.net

The versatility of HPLC allows for the simultaneous determination of clopidogrel and its major metabolites, which can also be considered intermediates in the broader context of its in vivo transformation. nih.gov Method development often involves a systematic approach to optimize various chromatographic parameters. For instance, the selection of the chromatographic column and the composition of the mobile phase are critical for achieving the desired separation. nih.gov Common stationary phases include reversed-phase columns like C18, which are effective for separating compounds of moderate polarity. researchgate.netresearchgate.net

The mobile phase composition is carefully adjusted to achieve optimal resolution and peak symmetry. nih.gov A typical mobile phase might consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often containing a buffer or an acid like formic acid or phosphoric acid to control the pH and improve peak shape. researchgate.netnih.gov The detection of the separated compounds is most commonly performed using a UV detector at a specific wavelength, for example, 220 nm or 247 nm. researchgate.netresearchgate.net

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Stationary Phase | Reversed-phase C18 or C8 column | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, formate) | researchgate.netnih.gov |

| Flow Rate | 0.8 - 1.2 mL/min | researchgate.netgoogle.com |

| Detection Wavelength | 220 - 247 nm | researchgate.netresearchgate.netresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This makes it an invaluable tool for the profiling and quantification of clopidogrel intermediates, especially at low concentrations in complex matrices such as human plasma. nih.govnih.gov

LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of clopidogrel and its key intermediates, including 2-oxo-clopidogrel and the active thiol metabolite. nih.gov Sample preparation is a critical step and often involves techniques like liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix. nih.govpharmgkb.org

Chromatographic separation is typically achieved on a reversed-phase column. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov This allows for the accurate quantification of intermediates, with methods demonstrating good linearity over a defined concentration range. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Clopidogrel | 322.0 | 212.0 | nih.gov |

| 2-oxo-clopidogrel | 338.0 | 183.0 | nih.gov |

| Clopidogrel Active Metabolite Derivative (CAMD) | 504.0 | 354.0 | nih.gov |

Clopidogrel is a chiral compound, and its therapeutic activity resides in the (S)-enantiomer. Therefore, it is crucial to control the enantiomeric purity of the final product and its chiral intermediates. Chiral chromatography is the primary technique used for the separation of enantiomers and the determination of enantiomeric excess. scirp.orgnih.gov

Various chiral stationary phases (CSPs) have been employed for the chiral separation of clopidogrel and its intermediates. scirp.org These include polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, which have demonstrated excellent enantioselective properties. researchgate.netgoogle.com The mobile phase for chiral separations often consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol (B145695), sometimes with the addition of a small amount of an amine like diethylamine (B46881) to improve peak shape. researchgate.netscirp.org

Chiral separation methods have been developed using both HPLC and supercritical fluid chromatography (SFC). scirp.org SFC, using supercritical carbon dioxide as the main mobile phase component, can offer advantages in terms of speed and reduced solvent consumption. scirp.org The resolution between the enantiomers is a critical parameter, and well-developed methods can achieve baseline separation, allowing for accurate quantification of the undesired enantiomer. researchgate.net

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Reference |

|---|---|---|---|

| HPLC | Cellulose-based (e.g., Lux Cellulose-2, Lux Cellulose-3) | Methanol/formic acid (100/0.1 v/v) | nih.gov |

| HPLC | Amylose-based (e.g., ChiralPAK AD-H) | Hexane/isopropanol/diethylamine (90/10/0.1, v/v/v) | researchgate.net |

| SFC | Chiralcel OD-H | Supercritical CO2 with 2-propanol as modifier | scirp.org |

Spectroscopic Characterization of Clopidogrel Intermediates

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in clopidogrel intermediates. These methods are essential for structural elucidation and confirming the identity of newly formed or isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including clopidogrel intermediates. nih.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain detailed insights into the molecular framework.

¹H NMR provides information about the chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons, which is crucial for piecing together the complete structure of an intermediate. nih.gov These techniques have been instrumental in characterizing degradation products and metabolites of clopidogrel, which can be considered as intermediates in different chemical or biological processes. nih.govijper.org

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ijper.orgnih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds. pressbooks.pub This allows for the confirmation of the presence or absence of key functional groups in clopidogrel intermediates. ijper.org

For instance, the IR spectrum of a clopidogrel-related compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-Cl bond of the chlorophenyl ring, and various C-H bonds within the aromatic and aliphatic portions of the molecule. ijper.orgresearchgate.net FTIR has been used to characterize the degradation products of clopidogrel, helping to identify structural changes such as the hydrolysis of the ester group to a carboxylic acid. ijper.org

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| Carboxylic Acid O-H | ~3431 | ijper.org |

| Aromatic C-H | ~2928 - 2959 | ijper.org |

| Carboxylic Acid C=O | ~1732 | ijper.org |

| Ketone C=O | ~1645 | ijper.org |

| C-Cl | ~1201 | ijper.org |

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely utilized analytical technique for the quantification of clopidogrel and its intermediates due to its simplicity, cost-effectiveness, and reliability. pharmahealthsciences.netresearchgate.net The method is based on the principle that the drug molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to the concentration of the substance in the solution.

The selection of an appropriate solvent is a critical step in developing a UV-Visible spectrophotometric method, as it can influence the solubility, stability, and absorbance maximum of the compound. pharmahealthsciences.net Various solvents have been investigated for the analysis of clopidogrel intermediates, including 0.1N hydrochloric acid, methanol, ethanol, and acetonitrile. pharmahealthsciences.netresearchgate.netjetir.orgnih.gov The wavelength of maximum absorbance (λmax) is a crucial parameter that ensures the highest sensitivity and accuracy of the analysis. For clopidogrel bisulphate, the λmax has been reported at various wavelengths depending on the solvent used, commonly observed in the range of 202 nm to 230 nm. pharmahealthsciences.netjetir.orgdergipark.org.tr

The method's validity is established through various parameters, including linearity, which confirms a direct relationship between absorbance and concentration over a specific range. pharmahealthsciences.netjetir.org

Table 1: UV-Visible Spectrophotometric Parameters for Clopidogrel Intermediate Quantification

| Parameter | Reported Values | Solvents |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | 202 nm, 218 nm, 230 nm | Methanol-acetonitrile (50:50 v/v), 50% v/v ethanol, 0.1N ethanolic HCl |

| Linearity Range | 2-12 µg/mL, 5-40 ppm | 50% v/v ethanol, 0.1N ethanolic HCl |

Advanced Solid-State Characterization

X-Ray Diffraction (PXRD) for Crystalline Forms

Powder X-ray diffraction (PXRD) is an indispensable technique for the solid-state characterization of clopidogrel intermediates, particularly for identifying and differentiating various crystalline forms or polymorphs. sciendo.comscielo.br Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect in the pharmaceutical industry as different polymorphs can exhibit distinct physicochemical properties. In the case of clopidogrel bisulphate, multiple polymorphic forms are known to exist, with Form I and Form II being of significant interest. sciendo.comnih.gov

PXRD analysis provides a unique diffraction pattern for each crystalline form, acting as a fingerprint for identification. The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram displays a series of peaks at specific 2θ angles, which are characteristic of the crystalline lattice structure. For clopidogrel bisulphate, distinct peaks in the PXRD pattern allow for the unambiguous identification of Form I and Form II and the detection of any potential polymorphic transformations during manufacturing or storage. sciendo.comresearchgate.net

Table 2: Characteristic PXRD Peaks for Clopidogrel Bisulphate Polymorphs

| Polymorphic Form | Characteristic 2θ Peaks |

|---|---|

| Form I | A significant peak around 21° |

| Form II | Characteristic peaks in the 12-13° 2θ region |

Thermal Analysis Techniques (DSC, TGA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental in characterizing the thermal properties of clopidogrel intermediates. researchgate.netc2mi.ca These methods provide valuable information about the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. c2mi.ca DSC is widely used to determine the melting point of crystalline materials, which is a key indicator of purity. For clopidogrel, DSC thermograms show a characteristic endothermic peak corresponding to its melting point. researchgate.net This technique is also instrumental in studying polymorphism, as different polymorphic forms will typically have different melting points and heats of fusion.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. c2mi.ca TGA is primarily used to evaluate the thermal stability and decomposition profile of a compound. The TGA curve for a clopidogrel intermediate will show the temperature at which weight loss begins, indicating the onset of decomposition. perkinelmer.com.ar

Table 3: Thermal Analysis Data for Clopidogrel Intermediates

| Analytical Technique | Parameter | Typical Observation |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting Point | A characteristic endothermic peak is observed. |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature | Onset of weight loss indicates thermal decomposition. |

Electrochemical Analytical Methods for Intermediate Detection

Electrochemical methods offer a sensitive and rapid approach for the detection and quantification of clopidogrel and its intermediates. researchgate.netresearchgate.net These techniques are based on measuring the electrical response (such as current or potential) of an electroactive species at an electrode surface.

Cyclic Voltammetry (CV) is a powerful technique for investigating the electrochemical behavior of a compound. It involves scanning the potential of an electrode and measuring the resulting current. For clopidogrel, cyclic voltammetry has been used to study its oxidation process. researchgate.net The oxidation peak potential provides qualitative information about the compound, while the peak current can be related to its concentration.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are more sensitive techniques used for quantitative analysis. researchgate.netresearchgate.net These methods apply a series of voltage pulses to the electrode, which enhances the signal-to-noise ratio compared to cyclic voltammetry. A linear relationship between the peak current and the concentration of clopidogrel allows for its accurate quantification in pharmaceutical preparations. researchgate.net The choice of electrode material, such as a glassy carbon electrode or a hanging mercury drop electrode, can influence the sensitivity and selectivity of the analysis. researchgate.net

Table 4: Electrochemical Parameters for Clopidogrel Intermediate Detection

| Analytical Technique | Key Parameter | Reported Values |

|---|---|---|

| Cyclic Voltammetry (CV) | Oxidation Peak Potential | 1.93 V |

| Square Wave Voltammetry (SWV) | Linearity Range | 5 - 50 µg/mL |

| Cathodic Stripping Voltammetry (CSV) | Detection Limit | 9 x 10⁻⁹ mol L⁻¹ |

Quality by Design Qbd and Process Analytical Technology Pat in Clopidogrel Intermediate Production

Identification of Critical Process Parameters (CPPs) for Intermediate Synthesis

Critical Process Parameters (CPPs) are the operational variables that must be controlled to ensure the process produces an intermediate of the desired quality. wikipedia.orgresearchgate.net Identifying CPPs is a foundational step in implementing a QbD framework. The process begins with a risk assessment to evaluate which parameters of a given synthetic step could potentially impact the quality attributes of the intermediate. researchgate.netpharmtech.com Parameters that are found to have a high probability of influencing the intermediate's quality, particularly where the normal operating range is close to a proven limit beyond which quality is compromised, are designated as critical. researchgate.netpharmtech.com

In the multistep synthesis of clopidogrel (B1663587), several intermediates are produced. For instance, one common route involves the esterification of o-chlorophenylglycine and subsequent reaction with a thienopyridine derivative. google.com For any given step, such as the coupling of S-(+)-o-chlorophenylglycine methyl ester with a 2-thienyl ethanol (B145695) derivative, a systematic evaluation of process parameters is necessary. google.com

Key parameters that are typically evaluated for their criticality in such synthetic steps include:

Reaction Temperature: Influences reaction rate and impurity formation. pharmtech.com A synthesis step for a clopidogrel intermediate specifies a reaction temperature of 90-110°C. google.com

Reactant Stoichiometry/Molar Ratio: Affects the extent of reaction and the profile of unreacted starting materials and byproducts. pharmtech.com

Reaction Time: Determines the completion of the reaction and can influence the formation of degradation products. google.com

Agitation Speed: Impacts mass transfer, which is crucial for reaction kinetics in heterogeneous or multi-phase systems.

Rate of Reagent Addition: Can control reaction exotherms and minimize localized concentration gradients that may lead to side reactions.

The identification and classification of these parameters are based on process knowledge, experimental data, and formal risk assessment tools.

Interactive Table: Example of Critical Process Parameter Identification for a Clopidogrel Intermediate Synthesis Step

| Process Parameter | Unit | Potential Impact on Intermediate Quality | Justification / Example from Synthesis | Classification |

| Reaction Temperature | °C | Reaction kinetics, impurity formation (e.g., epimerization, degradation) | A patent specifies a reaction temperature of 90-110°C; deviations could lead to incomplete reaction or increased side products. google.com | Critical (CPP) |

| Molar Ratio of Reactants | Ratio | Yield, residual starting materials, byproduct formation | An excess or deficit of one reactant can drive the formation of specific impurities that are difficult to remove later. | Critical (CPP) |

| Reaction Time | Hours | Reaction completion, product degradation | A defined reaction time of 10-18 hours is noted in synthesis descriptions; insufficient time leads to low yield, while excessive time may increase degradation products. google.com | Critical (CPP) |

| Solvent Quality/Grade | N/A | Introduction of reactive impurities, affecting reaction pathway | The presence of water or other nucleophiles in the solvent could lead to unwanted hydrolysis of ester intermediates. | Critical Material Attribute (CMA) |

| Agitation Rate | RPM | Mass and heat transfer, reaction consistency | Inconsistent mixing can lead to localized "hot spots" or concentration gradients, resulting in variable impurity levels. | Key Process Parameter (KPP) |

Defining Intermediate Critical Quality Attributes (iCQAs)

Intermediate Critical Quality Attributes (iCQAs) are the physical, chemical, or biological properties of an intermediate that must be within an appropriate limit or range to ensure the desired quality of the subsequent processing steps and, ultimately, the final API. americanpharmaceuticalreview.com The identification of iCQAs is derived from a thorough understanding of how the intermediate's properties will affect downstream steps and the final product's Critical Quality Attributes (CQAs). researchgate.net

For a clopidogrel intermediate, the primary goal is to ensure it is suitable for efficient conversion into the next intermediate or the final clopidogrel molecule with a predictable and controlled impurity profile. Therefore, iCQAs for a synthesized clopidogrel intermediate would focus on purity and impurity levels.

Key iCQAs for a clopidogrel intermediate include:

Assay/Purity: The content of the desired intermediate molecule.

Chiral Purity: For chiral intermediates like S-(+)-o-chlorophenylglycine methyl ester, controlling the enantiomeric purity is crucial as the therapeutic activity of clopidogrel resides in the (S)-enantiomer.

Specific Impurities: The levels of known impurities arising from side reactions or unreacted starting materials must be controlled.

Residual Solvents: Solvents used in one step can be detrimental to subsequent chemistry or need to be controlled to meet final API specifications.

Water Content: Moisture can interfere with subsequent reaction steps, for example, by hydrolyzing reagents or intermediates.

These iCQAs serve as the targets that the CPPs are controlled to achieve.

Interactive Table: Example of Intermediate Critical Quality Attributes (iCQAs) for a Clopidogrel Intermediate

| Intermediate CQA (iCQA) | Acceptance Criteria (Example) | Rationale for Criticality |

| Assay (by HPLC) | 99.0% - 101.0% | Ensures sufficient quantity of the correct material is carried forward, impacting downstream stoichiometry and overall process yield. |

| Chiral Purity (e.g., for S-(+)-isomer) | ≥ 99.8% | The pharmacological activity is specific to the S-enantiomer. The R-enantiomer is an impurity that must be controlled. |

| Level of key starting material | ≤ 0.10% | Unreacted starting material can lead to impurities in the next step or complicate purification. |

| Level of largest single unknown impurity | ≤ 0.10% | Controls the overall purity and ensures no significant unknown side reactions are occurring. |

| Residual Solvents (e.g., Toluene) | ≤ 890 ppm | Solvents must be controlled to prevent interference with subsequent reactions and to comply with final ICH guidelines for the API. |

Statistical Design of Experiments (DoE) in Intermediate Process Optimization

Statistical Design of Experiments (DoE) is a powerful and efficient methodology for process optimization. google.comspectroscopyonline.com It allows for the simultaneous variation of multiple process parameters to build empirical models that describe the relationships between these parameters (CPPs) and the resulting outcomes (iCQAs). researching.cn This multifactorial approach is significantly more efficient than the traditional one-factor-at-a-time (OFAT) method, as it can reveal interactions between variables. google.com

In the context of optimizing a clopidogrel intermediate synthesis, a DoE study could be designed to explore the effects of CPPs like temperature, reaction time, and catalyst loading on iCQAs such as yield and purity. Methodologies like Response Surface Methodology (RSM) are often employed to identify the optimal conditions that provide the best balance of desired attributes. spectroscopyonline.com The results of these experiments are used to define a "Design Space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. google.com

Interactive Table: Example of a DoE Layout for Optimizing a Clopidogrel Intermediate Reaction

| Run Order | Factor 1: Temperature (°C) | Factor 2: Time (h) | Factor 3: Catalyst Molar Equiv. | Response 1: Yield (%) | Response 2: Purity (%) |

| 1 | 90 (-1) | 12 (-1) | 0.01 (-1) | 75.2 | 98.5 |

| 2 | 110 (+1) | 12 (-1) | 0.01 (-1) | 82.1 | 98.1 |

| 3 | 90 (-1) | 18 (+1) | 0.01 (-1) | 85.6 | 98.3 |

| 4 | 110 (+1) | 18 (+1) | 0.01 (-1) | 90.3 | 97.9 |

| 5 | 90 (-1) | 12 (-1) | 0.03 (+1) | 81.5 | 99.1 |

| 6 | 110 (+1) | 12 (-1) | 0.03 (+1) | 88.4 | 98.8 |

| 7 | 90 (-1) | 18 (+1) | 0.03 (+1) | 92.7 | 98.9 |

| 8 | 110 (+1) | 18 (+1) | 0.03 (+1) | 94.5 | 98.5 |

| 9 | 100 (0) | 15 (0) | 0.02 (0) | 91.8 | 99.2 |

| 10 | 100 (0) | 15 (0) | 0.02 (0) | 92.1 | 99.3 |

This table represents a simplified 2-level, 3-factor full factorial design with two center point runs. The values are illustrative.

Real-time Monitoring and Control Strategies for Intermediate Stages

Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. fda.govwikipedia.org The goal is to move from a paradigm of testing quality into the product after production to one of building quality in by design, which is continuously assured. fda.gov

For the synthesis of a clopidogrel intermediate, PAT tools can provide continuous insight into the reaction progress, ensuring that it remains within the established Design Space. mt.com This real-time data allows for immediate adjustments to be made if the process begins to deviate, thereby preventing batch failures. news-medical.net

Common PAT tools applicable to chemical synthesis include:

In-situ Spectroscopy (FTIR, Raman, NIR): These techniques can monitor the concentration of reactants, intermediates, and products directly in the reaction vessel. mt.comacs.org For example, an in-situ FTIR probe could track the disappearance of a key starting material's characteristic peak and the appearance of the intermediate's peak, allowing for precise determination of reaction completion. americanpharmaceuticalreview.com

Automated Sampling Systems: These systems can automatically draw samples from a reactor and deliver them to analytical instruments like HPLC for near real-time analysis of purity and impurity formation.

A control strategy based on PAT might involve monitoring a reaction with in-situ Raman spectroscopy. spectroscopyonline.compharmtech.com A chemometric model would be built to correlate the spectral data with the concentration of the clopidogrel intermediate. acs.org The real-time concentration data would then be used to control the process, for instance, by triggering the end of the heating period once the target concentration is achieved, ensuring consistent quality and optimizing cycle time.

Interactive Table: PAT Tools for Real-time Monitoring of Clopidogrel Intermediate Synthesis

| PAT Tool | Parameter Monitored | Application in Intermediate Synthesis | Benefit |

| In-situ FTIR Spectroscopy | Concentration of reactants and products | Tracks the conversion of starting material to the intermediate in real-time. | Determines reaction endpoint precisely, avoiding under- or over-processing; enhances process understanding. americanpharmaceuticalreview.com |

| In-situ Raman Spectroscopy | Concentration, polymorphic form | Monitors the formation of the desired intermediate and can detect changes in solid form if the intermediate crystallizes from the reaction mixture. spectroscopyonline.com | Provides real-time quality assurance and process control; can prevent formation of undesired polymorphs. pharmtech.com |

| On-line HPLC | Purity, impurity profile | Automated sampling provides near real-time data on the formation of byproducts. | Allows for early detection of process deviations that lead to impurities, enabling corrective action. researchgate.net |

| Focused Beam Reflectance Measurement (FBRM) | Particle size and count | If the intermediate is crystallized, FBRM can monitor the crystallization process in real-time. | Ensures consistent particle size distribution, which can be critical for filtration, drying, and dissolution in the next step. |

Impurity Profiling and Control for Clopidogrel Intermediates

Identification of Related Substances and Degradants in Intermediate Streams

During the synthesis of clopidogrel (B1663587), various related substances and degradation products can emerge within the intermediate streams. These impurities can originate from starting materials, side reactions, or the degradation of intermediates under specific reaction conditions.

Key intermediates in clopidogrel synthesis include S-(+)-o-chlorophenylglycine methyl ester and 2-(2-thienyl)ethylamine. The control of impurities related to these starting materials is crucial. For instance, the presence of 3-thiophene ethylamine (B1201723) in the 2-thiophene ethylamine raw material can lead to the formation of clopidogrel's positional isomer, known as Impurity B. google.com

Process-related impurities are substances that form during the manufacturing process. Six potential related substances have been identified during the process development of clopidogrel bisulfate, including an amide, a dialkylated amine, an N-methyl compound, a monohydroxymethyl compound, a dihydroxymethyl compound, and a sulfonic acid compound. researchgate.net Some of these, such as the amide, dialkylated amine, and sulfonic acid compounds, were previously unprecedented. researchgate.netresearchgate.net

Degradation can also lead to the formation of impurities. For example, clopidogrel can degrade under acidic and basic hydrolytic conditions, leading to the formation of Impurity A, the carboxylic acid metabolite. Oxidative stress can also generate a principal oxidation impurity, which has been characterized as 5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium. nih.gov

Below is a table summarizing common impurities found in clopidogrel intermediate streams.

Table 1: Common Impurities in Clopidogrel Intermediate Streams

| Impurity Name/Type | Precursor Intermediate/Source |

| Clopidogrel Related Compound A (Carboxylic acid metabolite) | Hydrolysis of the ester intermediate or final product ijsdr.org |

| Clopidogrel Related Compound B (Positional isomer) | Presence of 3-thiophene ethylamine in 2-thienylethylamine starting material google.comresearchgate.nettandfonline.com |

| Clopidogrel Related Compound C (R-enantiomer) | Incomplete resolution of the racemic intermediate |

| Amide Impurity | Side reaction during synthesis researchgate.net |

| Dialkylated Amine Impurity | Side reaction involving thiophene-2-ethylamine (B45403) researchgate.net |

| Oxidation Impurity | Oxidative degradation nih.govsemanticscholar.org |

| Decarbmethoxylated Clopidogrel | Degradation |

| Dihydropyridinone Derivative | Degradation |

Strategies for Impurity Minimization During Intermediate Synthesis

Minimizing impurity formation during the synthesis of clopidogrel intermediates is a critical aspect of process control. This involves a multi-faceted approach focusing on raw material quality, reaction optimization, and purification techniques.

Control of Starting Materials: A primary strategy is the stringent quality control of starting materials. For example, controlling the level of 3-thiophene ethylamine in the 2-thiophene ethylamine raw material to not more than 0.40% is key to minimizing the formation of Impurity B. google.com

Optimization of Synthetic Pathways and Reaction Conditions: Developing optimal and efficient synthetic pathways is crucial. This includes avoiding problematic reaction conditions that can lead to side product formation. For instance, in one improved process, the formation of lumps during the Strecker synthesis was avoided by controlling the addition of reagents. derpharmachemica.com Reaction conditions such as temperature, pH, and reaction time must be carefully controlled to suppress side reactions and degradation. For example, controlling reaction conditions can suppress the hydrolysis of the ester group, which forms Impurity A. google.com

Purification Techniques: Effective purification of intermediates is essential to remove any impurities that have formed. Common techniques include:

Crystallization: This is used to purify solid intermediates. For example, the resolution of racemic clopidogrel using L-camphorsulfonic acid involves crystallization to isolate the desired S-enantiomer. derpharmachemica.com

Solvent Refinement: Intermediates can be purified by washing or recrystallizing with appropriate organic solvents to remove impurities. google.com

By implementing these strategies, the formation of impurities can be significantly reduced, leading to a higher purity of the final clopidogrel product.

Table 2: Strategies for Impurity Minimization

| Strategy | Target Impurity/Issue | Description |

| Raw Material Control | Impurity B google.com | Limit the content of 3-thiophene ethylamine in 2-thiophene ethylamine starting material. |

| Process Optimization | General Impurities derpharmachemica.com | Develop efficient synthetic routes and control reaction parameters (temperature, pH, time) to minimize side reactions. |

| Chiral Resolution Optimization | Impurity C (R-enantiomer) google.com | Optimize the splitting conditions to ensure high enantiomeric purity of the S-(+)-intermediate. |

| Purification | Various Process-Related Impurities | Employ crystallization and solvent washing to remove impurities from isolated intermediates. derpharmachemica.comgoogle.com |

Analytical Methods for Impurity Quantification and Characterization

A range of analytical methods are employed for the detection, quantification, and structural elucidation of impurities in clopidogrel intermediates.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for analyzing clopidogrel and its related substances. iajps.com

Reversed-Phase HPLC (RP-HPLC): This is widely used for separating clopidogrel from its process-related impurities and degradation products. wjpls.org Methods are often developed using C18 columns with mobile phases consisting of buffers and organic solvents like acetonitrile (B52724), with UV detection. wjpls.org

Chiral HPLC: To separate and quantify the R-enantiomer (Impurity C), an enantiospecific liquid chromatographic method is necessary. nih.govcore.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS and LC-MS/MS are powerful tools for identifying and characterizing impurities. nih.govnih.gov These techniques provide molecular weight and structural information, which is crucial for elucidating the structures of unknown degradants and process-related impurities. nih.govactascientific.com

Gas Chromatography (GC): GC is used to measure the content of volatile impurities, such as isomeric starting materials like 3-thiophene ethylamine in 2-thiophene ethylamine. google.com

Other Techniques:

Capillary Electrophoresis (CE): CE methods, including capillary zone electrophoresis (CZE), have been developed for the separation of clopidogrel and its impurities. researchgate.net

Thin-Layer Chromatography (TLC): TLC, particularly HPTLC, can be used for the estimation of clopidogrel and its degradation products. tandfonline.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are used for the structural characterization of isolated impurities. researchgate.net

The development and validation of these analytical methods according to ICH guidelines are essential for ensuring they are specific, sensitive, accurate, and robust for quality control purposes. google.com

Table 3: Analytical Methods for Impurity Analysis

| Analytical Technique | Application |

| Reversed-Phase HPLC | Quantification of process-related impurities and degradants. wjpls.org |

| Chiral HPLC | Separation and quantification of the R-enantiomer (Impurity C). nih.gov |

| LC-MS/MS | Identification and structural characterization of unknown impurities and degradants. nih.govactascientific.com |

| Gas Chromatography (GC) | Analysis of volatile impurities and isomeric starting materials. google.com |

| Capillary Electrophoresis (CE) | Separation of clopidogrel from its related substances. researchgate.net |

| NMR and IR Spectroscopy | Unambiguous structural elucidation of isolated impurities. researchgate.net |

Metabolic Intermediates in Clopidogrel Bioactivation

2-Oxo-Clopidogrel as a Key Thiolactone Intermediate

Clopidogrel (B1663587), following oral administration, is rapidly absorbed and extensively metabolized. nih.gov A crucial first step in its bioactivation is the oxidation of the parent compound to form 2-oxo-clopidogrel. nih.govclinpgx.org This thiolactone intermediate is considered essential for the subsequent formation of the active metabolite. cncb.ac.cnresearchgate.net The conversion of clopidogrel to 2-oxo-clopidogrel is a pivotal event, as clopidogrel itself is inactive in vitro and requires this hepatic biotransformation to exert its antiplatelet effects. cncb.ac.cnresearchgate.net

While a significant portion of the absorbed clopidogrel dose (approximately 85%) is hydrolyzed by carboxylesterases into an inactive carboxylic acid derivative, the remaining portion undergoes the critical oxidation to 2-oxo-clopidogrel. nih.govnih.gov This intermediate is then further metabolized to generate the active thiol metabolite that is responsible for the irreversible inhibition of the P2Y12 receptor on platelets. nih.govhmdb.ca The central role of 2-oxo-clopidogrel is underscored by in vitro studies demonstrating that its incubation with human liver microsomes leads to the formation of the active metabolite. cncb.ac.cnresearchgate.net

The structure of 2-oxo-clopidogrel has been well-characterized as a thiolactone intermediate of clopidogrel. hmdb.ca Its formation represents the commitment of clopidogrel to the bioactivation pathway, leading ultimately to a pharmacologically active compound.

Enzymatic Pathways and Intermediate Transformation Mechanisms

The transformation of clopidogrel through its intermediate stages is orchestrated by a series of enzymes, primarily located in the liver. The interplay between these enzymes dictates the efficiency of active metabolite formation.

The conversion of clopidogrel to 2-oxo-clopidogrel and the subsequent transformation of this intermediate are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Multiple CYP isoenzymes have been implicated in these two oxidative steps. nih.govclinpgx.org

For the initial oxidation of clopidogrel to 2-oxo-clopidogrel, in vitro studies have identified the involvement of CYP1A2, CYP2B6, and CYP2C19. nih.govclinpgx.org There is consistent evidence supporting the role of CYP1A2 and CYP2B6 in this first activation step. nih.gov The contribution of other enzymes like CYP2C19 and CYP3A4 in this initial conversion has been noted as being more variable depending on the experimental system used. nih.gov

The second oxidative step, the conversion of 2-oxo-clopidogrel to the active thiol metabolite, also involves several CYP enzymes. nih.gov In vitro experiments using 2-oxo-clopidogrel as a substrate have shown that CYP2B6, CYP2C9, CYP2C19, and CYP3A4 are all capable of producing the active metabolite. nih.govclinpgx.org Research suggests that CYP2C19 plays a substantial role in both oxidative steps, while CYP3A4 contributes significantly to the second step. nih.govclinpgx.org In fact, CYP2C19 is considered a major enzyme in the formation of the active H4 isomer of the thiol metabolite. clinpgx.org

The generally accepted mechanism involves a P450-dependent monooxygenation of the thiophene (B33073) ring of clopidogrel to yield 2-oxo-clopidogrel. nih.govacs.org This is followed by a P450-dependent oxidative opening of the thiolactone ring of 2-oxo-clopidogrel. nih.govacs.org

Table 1: Cytochrome P450 Isoenzymes Involved in Clopidogrel Bioactivation

| Metabolic Step | Involved CYP Isoenzymes | Primary Role |

|---|---|---|

| Clopidogrel → 2-Oxo-Clopidogrel | CYP1A2, CYP2B6, CYP2C19 | Oxidation of the thiophene ring |

| 2-Oxo-Clopidogrel → Active Thiol Metabolite | CYP2B6, CYP2C9, CYP2C19, CYP3A4 | Oxidative opening of the thiolactone ring |

Role of Other Enzymes (e.g., Paraoxonase, Carboxylesterase) in Intermediate Metabolism

While the CYP450 system is central to the bioactivation of clopidogrel, other enzymes also play significant roles in the metabolism of its intermediates.

Paraoxonase-1 (PON-1): There has been considerable debate regarding the role of PON-1 in clopidogrel's bioactivation. Some research initially suggested that PON-1, not CYP enzymes, was responsible for the second step of converting 2-oxo-clopidogrel to the active metabolite. nih.govacs.org However, subsequent detailed studies have clarified that there are two distinct metabolic pathways for the opening of the 2-oxo-clopidogrel thiolactone ring. nih.govacs.org The major, P450-dependent pathway leads to the formation of the bioactive thiol metabolite. nih.govacs.org A second, minor pathway is a hydrolytic process that appears to be dependent on PON-1 and results in an inactive isomer of the thiol metabolite. nih.govacs.org This minor pathway is responsible for the formation of an "endo" isomer, where the double bond has shifted to an endocyclic position within the piperidine (B6355638) ring. nih.govacs.org

Carboxylesterase 1 (CES1): Carboxylesterase 1 is a key enzyme in the detoxification pathway of clopidogrel, responsible for hydrolyzing the majority of the administered dose into an inactive carboxylic acid derivative. nih.govgbcbiotech.com CES1 also metabolizes the intermediate 2-oxo-clopidogrel and the final active thiol metabolite into their corresponding inactive carboxylic acid forms. gbcbiotech.comresearchgate.net Inhibition of CES1 has been shown to increase the concentrations of clopidogrel, 2-oxo-clopidogrel, and the active metabolite in human liver S9 fractions. nih.govjst.go.jp This suggests that reduced CES1 activity can shift the metabolic balance towards the bioactivation pathway, potentially leading to higher levels of the active metabolite. nih.gov

Characterization of Reactive Metabolic Intermediates (e.g., Sulfenic Acid, Thioester Adducts)

The conversion of 2-oxo-clopidogrel to the active thiol metabolite proceeds through highly reactive and unstable intermediates. The formation of a sulfenic acid intermediate is a critical event in the P450-catalyzed oxidative cleavage of the thioester bond in the 2-oxo-clopidogrel thiolactone ring. nih.govacs.org

Evidence for the formation of this sulfenic acid intermediate has been obtained by trapping it with dimedone in microsomal incubations, leading to the formation of a stable adduct that can be characterized. nih.govacs.org This process is dependent on monooxygenase activity and is inhibited by CYP450 inhibitors. nih.govacs.org The unstable sulfenic acid is then typically reduced to form the active thiol metabolite. researchgate.netnih.gov

In the presence of thiols like glutathione (B108866) (GSH), the sulfenic acid intermediate can react to form mixed disulfides, also known as thioester adducts. acs.orgnih.gov The formation of a glutathionyl conjugate of the active metabolite is considered an integral part of the bioactivation process. researchgate.netnih.gov This conjugate is then further reduced to yield the active thiol metabolite. researchgate.netnih.gov The formation of these thioester adducts is an important step in the metabolic cascade leading to the pharmacologically active compound.

Table 2: Key Metabolic Intermediates of Clopidogrel

| Intermediate | Precursor | Key Enzymes in Formation | Subsequent Transformation |

|---|---|---|---|

| 2-Oxo-Clopidogrel | Clopidogrel | CYP1A2, CYP2B6, CYP2C19 | Oxidation to sulfenic acid intermediate |

| Sulfenic Acid Intermediate | 2-Oxo-Clopidogrel | CYP2B6, CYP2C9, CYP2C19, CYP3A4 | Reduction to active thiol metabolite or reaction with thiols |

| Thioester Adducts (e.g., Glutathione conjugate) | Sulfenic Acid Intermediate | Glutathione S-transferase (implicated) | Reduction to active thiol metabolite |

Patents and Intellectual Property Landscape of Clopidogrel Intermediates

Analysis of Process Patents Claiming Novel Intermediates

A key strategy in pharmaceutical patent law is to protect novel chemical compounds that serve as intermediates in the synthesis of a drug. By patenting a specific intermediate, a company can control a particular synthetic route, forcing competitors to devise alternative, potentially less efficient or more costly, methods of production. In the case of clopidogrel (B1663587), several patents have been granted that claim novel intermediates, often with the stated advantages of improving yield, purity, or economic viability.

For instance, Korean patent KR100681512B1 discloses the use of a novel thiophene (B33073) derivative, methyl-alpha-(2-thiophenacetamido)-(2-chlorophenyl)acetate, as an intermediate. google.com This approach was developed to circumvent the use of the more expensive 2-(2-thienyl)-ethylamine, aiming to provide a more economical and high-yield pathway to clopidogrel. google.com

Another significant area of patent focus is the control of stereochemistry, as only the S-(+)-enantiomer of clopidogrel is therapeutically active. U.S. patent US7763730B2 describes a method for preparing optically pure clopidogrel that involves the optical resolution of a racemic intermediate. google.com This process generates a novel, optically active intermediate salt of formula (IV) using an optically active amine, such as (1R,2R)-(-)-2-amino-1-(4-substituted phenyl)-1,3-propandiol. google.com Patenting this specific diastereomeric salt intermediate effectively protects this particular resolution method.

The following table summarizes representative patents that claim novel intermediates for the synthesis of clopidogrel, highlighting the inventive aspect of each.

| Patent Number | Novel Intermediate Claimed | Stated Advantage/Inventive Step |

|---|---|---|

| KR100681512B1 | Methyl-alpha-(2-thiophenacetamido)-(2-chlorophenyl)acetate | Provides a more economical synthesis with high yield and purity by avoiding the use of expensive 2-(2-thienyl)-ethylamine. google.com |

| US7763730B2 | Optically active salt of (S)-α-(2-thienyl-2-ethylamino)-(2-chlorophenyl) acetic acid with an optically active amine (e.g., (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propandiol) | Enables a high-yield method for preparing optically pure clopidogrel through efficient optical resolution of a racemic intermediate. google.com |

| U.S. Patent 5,036,156 | 2-chloro-α-bromophenylacetic acid | Serves as a useful intermediate in the synthesis of clopidogrel. epo.org |

Strategies for Protecting Synthetic Routes and Intermediate Compounds

Protecting a commercially successful drug like clopidogrel involves a multi-faceted intellectual property strategy that extends beyond the active molecule itself. Securing patents on synthetic routes and key intermediate compounds is a critical component of building a robust patent portfolio. This approach creates multiple layers of protection that can deter or delay generic competition.

Key strategies for protecting the intellectual property of clopidogrel's synthesis include:

Patenting the Entire Synthetic Route: The original patent for clopidogrel (U.S. Patent 4,529,596) disclosed a process for preparing the racemic mixture. epo.org Subsequent patents often claim new, improved, or alternative multi-step syntheses from starting materials to the final product.

Protecting Specific Chemical Steps or Conditions: Patents are often granted for specific, non-obvious improvements to a single step in a known synthesis. This can include the use of a novel catalyst, a specific solvent system, or unique reaction conditions (temperature, pressure) that lead to a significant advantage, such as higher yield, reduced impurities, or better stereoselectivity.

Claiming Optical Resolution Processes: The separation of enantiomers is a critical step in producing the therapeutically active form of clopidogrel. Methods for resolving the racemic mixture of clopidogrel or its intermediates are frequently patented. For example, European Patent No. 0,281,459 describes a method of resolving racemic clopidogrel using (1R)-(-)-10-camphorsulfonic acid to selectively crystallize the desired enantiomer. google.com This protection on the resolution method is crucial for controlling the production of the final, optically pure drug.

By combining these strategies, pharmaceutical companies create a dense "patent thicket" around the drug. This network of overlapping patents on the API, its various salt forms, polymorphs, formulations, and manufacturing processes (including intermediates and specific reaction steps) makes it exceedingly difficult for competitors to enter the market without infringing on existing intellectual property. google.com

Advanced Research Directions and Emerging Trends in Clopidogrel Intermediate Science

Development of Novel Synthetic Routes to Access Specific Intermediates

The traditional synthesis of clopidogrel (B1663587) has been effective but often involves multiple steps, challenging resolutions of racemic mixtures, and the use of hazardous reagents. beilstein-journals.orgresearchgate.net Current research is focused on developing more streamlined, efficient, and stereoselective methods to access key intermediates.

| Synthetic Strategy | Key Intermediate | Advantages |

| Organocatalytic, Enantioselective Strecker Reaction | Chiral α-amino nitrile | High enantioselectivity, shorter synthesis, avoids resolution of racemic mixtures. chemengconsulting.com |

| Phase Transfer Catalysis in Condensation Reactions | Substituted thienopyridine derivative | Improved yields, reduced reaction times, enhanced process scalability. beilstein-journals.orgchemengconsulting.com |

| One-Pot Synthesis | Multiple intermediates generated and consumed in situ | Reduced unit operations, lower solvent consumption, less waste. chemengconsulting.com |

Application of Machine Learning and Artificial Intelligence in Intermediate Process Optimization

The benefits of applying AI in the manufacturing of clopidogrel intermediates include:

Accelerated Process Development: AI can rapidly identify optimal reaction conditions, reducing the time and resources needed for process optimization. healthtechmagazine.net

Improved Process Robustness: By continuously monitoring and controlling the process, AI can minimize batch-to-batch variability and ensure consistent intermediate quality. researchgate.net

Enhanced Efficiency: AI-driven optimization can lead to higher yields, reduced waste, and lower energy consumption. nexocode.com

Investigation of New Clopidogrel Intermediate Derivatives for Chemical Synthesis

Research into novel derivatives of clopidogrel intermediates is opening up new avenues for the development of related compounds and for improving the synthesis of clopidogrel itself. This area of investigation primarily focuses on two aspects: creating analogues of clopidogrel with potentially different properties and developing new intermediates that can be more efficiently converted to the final API.

| Derivative Type | Key Intermediate Modification | Potential Application |

| Deuterated Analogues | Incorporation of deuterium into the intermediate structure. chemcopilot.com | Altered metabolic profile, potentially improved pharmacokinetics. chemcopilot.com |

| Amine Derivatives | Nucleophilic substitution of a leaving group on an intermediate with various amines. manufacturingchemist.com | Exploration of structure-activity relationships, discovery of new therapeutic agents. manufacturingchemist.com |

Enhanced Analytical Strategies for Complex Intermediate Mixtures and In-Process Control

The quality of the final clopidogrel API is directly dependent on the purity of its intermediates. Therefore, the development of enhanced analytical strategies for monitoring and controlling intermediate quality is of paramount importance. Modern analytical techniques provide the necessary sensitivity and selectivity to analyze complex reaction mixtures and ensure that impurities are identified and controlled at each stage of the synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorse techniques for the analysis of clopidogrel intermediates. basetwo.aibohrium.com These methods, often coupled with UV or mass spectrometry (MS) detectors, can separate and quantify the desired intermediate from starting materials, by-products, and other impurities with high resolution and accuracy. jmpas.combohrium.com Stability-indicating HPLC methods are particularly important for identifying and quantifying degradation products that may form during the synthesis or storage of intermediates. capestart.com

Gas Chromatography (GC) is also a valuable tool, especially for the analysis of volatile starting materials and impurities. For instance, a GC method can be used for the in-process control of 3-thiophene ethylamine (B1201723) in the 2-thiophene ethylamine starting material, which is crucial for minimizing the formation of a specific impurity (impurity B) in the final clopidogrel product. nih.gov

The implementation of Process Analytical Technology (PAT) relies heavily on these advanced analytical techniques. researchgate.net By integrating analytical instruments directly into the manufacturing process, real-time data on the composition of the reaction mixture can be obtained. mdpi.com This allows for continuous monitoring and control of the synthesis, ensuring that the intermediates consistently meet the required quality standards. For example, in-line spectroscopy techniques such as Near-Infrared (NIR) or Raman spectroscopy can provide real-time information on the concentration of reactants and products, enabling precise control over the reaction endpoint.

| Analytical Technique | Application in Intermediate Analysis | Key Advantages |

| HPLC/UHPLC-UV/MS | Purity determination, impurity profiling, stability testing. basetwo.aibohrium.com | High resolution, high sensitivity, applicable to a wide range of compounds. bohrium.com |

| Gas Chromatography (GC) | Analysis of volatile starting materials and impurities. nih.gov | Excellent for separating and quantifying volatile and semi-volatile compounds. |